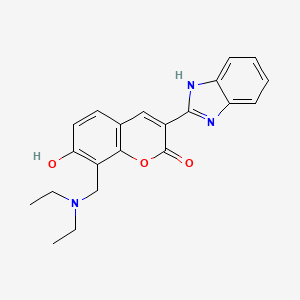

3-(1H-Benzoimidazol-2-yl)-8-diethylaminomethyl-7-hydroxy-chromen-2-one

Beschreibung

The compound 3-(1H-Benzoimidazol-2-yl)-8-diethylaminomethyl-7-hydroxy-chromen-2-one is a coumarin derivative characterized by a benzimidazole substituent at position 3, a diethylaminomethyl group at position 8, and a hydroxyl group at position 5. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties .

Eigenschaften

IUPAC Name |

3-(1H-benzimidazol-2-yl)-8-(diethylaminomethyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-3-24(4-2)12-15-18(25)10-9-13-11-14(21(26)27-19(13)15)20-22-16-7-5-6-8-17(16)23-20/h5-11,25H,3-4,12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMWYXYEIOIGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzoimidazol-2-yl)-8-diethylaminomethyl-7-hydroxy-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.

Chromenone Synthesis: The chromenone moiety can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.

Coupling Reaction: The final step involves the coupling of the benzimidazole and chromenone units. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a halogenated chromenone compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Benzoimidazol-2-yl)-8-diethylaminomethyl-7-hydroxy-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the chromenone ring can be oxidized to form a ketone.

Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.

Substitution: The diethylaminomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 7-keto-chromen-2-one derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of various substituted chromenone derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to 3-(1H-Benzoimidazol-2-yl)-8-diethylaminomethyl-7-hydroxy-chromen-2-one exhibit significant antimicrobial properties. Studies have demonstrated that benzimidazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against different pathogens .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Acinetobacter baumannii |

Anticancer Potential

The anticancer activity of benzimidazole derivatives has been extensively studied, with promising results against various cancer cell lines. For example, compounds have been evaluated for their efficacy against human colorectal carcinoma cells (HCT116), showing IC50 values as low as 4.53 µM, indicating potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

Enzyme Inhibition

Research has highlighted the potential of compounds containing benzimidazole and chromenone structures as inhibitors of key enzymes involved in disease processes, such as acetylcholinesterase (AChE). This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease, where AChE activity contributes to cognitive decline due to reduced acetylcholine levels .

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of benzimidazole derivatives, researchers synthesized multiple compounds and assessed their antimicrobial activity using the tube dilution method. The results indicated significant activity against both bacterial and fungal strains, supporting the hypothesis that structural modifications can enhance efficacy .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of chromenone-based compounds, where derivatives were screened against various cancer cell lines. The findings revealed that specific modifications to the molecular structure could lead to enhanced cytotoxicity, paving the way for future drug development .

Wirkmechanismus

The mechanism of action of 3-(1H-Benzoimidazol-2-yl)-8-diethylaminomethyl-7-hydroxy-chromen-2-one involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA, inhibiting the replication of certain microorganisms. The chromenone moiety can interact with various enzymes, modulating their activity. These interactions can disrupt critical biological pathways, leading to the compound’s therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Benzimidazole Substituents

Table 1: Structural and Physical Comparison of Coumarin Derivatives

*Calculated based on molecular formula C₂₁H₂₃N₃O₃.

Key Observations :

- The target compound differs from the heparanase inhibitor in by lacking a methyl group on the benzimidazole nitrogen.

- The diethylaminomethyl group at position 8 (target compound) versus a diethylamino group at position 7 () alters electron distribution, which could affect fluorescence intensity and Stokes shift.

Thiazolidin-4-one Derivatives with Benzimidazole Substituents

Table 2: Comparison of Thiazolidin-4-one Derivatives ()

| Compound | Substituents (Position 2) | Yield (%) | Melting Point (°C) | Key Spectral Data (IR, NMR) |

|---|---|---|---|---|

| AB-8 | Pyridin-2-yl | 46 | 170–172 | IR: 1680 cm⁻¹ (C=O); NMR: δ 7.2–8.5 (aromatic) |

| AB-9 | 3-Methoxy-phenyl | 45 | 179–181 | IR: 1675 cm⁻¹ (C=O); NMR: δ 3.8 (OCH₃) |

| AB-10 | 4-Dimethylamino-phenyl | 49 | 245–247 | IR: 1660 cm⁻¹ (C=O); NMR: δ 2.9 (N(CH₃)₂) |

| AB-11 | 3-Nitro-phenyl | 40 | 174–176 | IR: 1520 cm⁻¹ (NO₂); NMR: δ 8.2–8.5 (aromatic) |

Key Observations :

- Thiazolidin-4-ones (e.g., AB-8 to AB-11) share the benzimidazole motif but lack the coumarin core. Their lower yields (40–49%) compared to coumarin derivatives suggest synthetic challenges in thiazolidinone formation .

- Electron-withdrawing groups (e.g., nitro in AB-11) correlate with lower yields, while electron-donating groups (e.g., dimethylamino in AB-10) improve stability, as reflected in higher melting points .

Benzimidazole-Phenyl-Urea Derivatives

The urea derivative 1-[4-(1H-Benzoimidazol-2-yl)-phenyl]-3-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea () inhibits heparanase, an enzyme critical in extracellular matrix remodeling. Unlike the target coumarin, this compound uses a urea scaffold with dual benzimidazole groups, demonstrating that scaffold flexibility allows for similar biological targets .

Antibacterial Pyrazol Derivatives

Compounds 49–52 () with electron-withdrawing groups (e.g., nitro, chloro) on a pyrazol-benzimidazole hybrid exhibit potent antibacterial activity. In contrast, the target compound’s diethylaminomethyl group (electron-donating) may prioritize solubility over antibacterial efficacy, highlighting substituent-dependent activity .

Research Findings and Implications

- Scaffold Diversity : Coumarins (target compound) and thiazolidin-4-ones (AB-8 to AB-11) show that the benzimidazole motif is versatile but scaffold-dependent in applications.

- Substituent Effects: Electron-donating groups (e.g., diethylaminomethyl) enhance solubility and fluorescence, while electron-withdrawing groups (e.g., nitro) improve antibacterial activity .

- Biological Targets : Heparanase inhibition is achievable via both coumarin () and urea () scaffolds, suggesting broad structure-activity relationships.

Biologische Aktivität

The compound 3-(1H-Benzoimidazol-2-yl)-8-diethylaminomethyl-7-hydroxy-chromen-2-one is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of coumarin derivatives , which are known for their diverse biological activities. The specific structure includes a benzimidazole moiety and a diethylaminomethyl group, contributing to its unique pharmacological profile.

- Inhibition of Kinases : Research indicates that derivatives similar to this compound exhibit inhibitory activity against various kinases, such as ITK (interleukin-2-inducible T-cell kinase) and BTK (Bruton tyrosine kinase). These kinases play crucial roles in cell signaling pathways related to inflammation and immune responses .

- Antimicrobial Activity : Coumarin derivatives have been documented for their antimicrobial properties. The compound's structural features may enhance its ability to disrupt microbial growth, as seen in studies evaluating related compounds .

- Dipeptidyl Peptidase III (DPP III) Inhibition : Recent studies have shown that certain coumarin derivatives can inhibit DPP III, an enzyme involved in various physiological processes, including metabolism and immune response modulation. The compound's specific interactions with DPP III could be explored further to understand its therapeutic potential .

Antimicrobial Efficacy

A comparative analysis of antimicrobial activity among various coumarin derivatives revealed that structural modifications significantly influence efficacy. For instance, compounds with hydroxyl groups at specific positions demonstrated enhanced activity against bacterial strains .

| Compound | Structure Modification | Antimicrobial Activity (%) |

|---|---|---|

| 1 | Hydroxyl at C7 | 75 |

| 2 | Methoxy at C6 | 30 |

| 3 | Diethylamino at C8 | 10 |

Inhibition of DPP III

The inhibitory potential of coumarin derivatives on DPP III was assessed, with findings indicating that certain substitutions lead to varying degrees of inhibition:

| Compound | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| 12 | 1.10 | 100 |

| 4 | 5.00 | 67.5 |

| 3 | >10 | Inactive |

Case Studies

- Study on Anticancer Properties : A study highlighted the potential of similar compounds in inhibiting cancer cell proliferation through apoptosis induction. The compound's ability to modulate signaling pathways associated with cell survival was emphasized .

- Inflammation Models : In animal models of inflammation, compounds exhibiting similar structures showed significant reduction in inflammatory markers, suggesting a potential role in treating inflammatory diseases .

Q & A

Q. What are the key synthetic strategies for preparing 3-(1H-benzoimidazol-2-yl)-chromen-2-one derivatives, and how do reaction conditions influence yield?

- Methodological Answer :

The synthesis typically involves multi-step sequences, starting with cyclization of benzene-1,2-diamine derivatives to form the benzoimidazole core. For example, condensation reactions using aldehydes or ketones under acidic conditions (e.g., HCl or acetic acid) are common . A critical step is the aldol condensation between 1-(1H-benzoimidazol-2-yl)ethanone and substituted aromatic aldehydes in the presence of sodium hydroxide, yielding chromen-2-one derivatives . Reaction optimization, such as controlling temperature (e.g., 80°C for 24 hours in Pt(II) complex synthesis) and solvent systems (e.g., DMSO/ethanol mixtures), significantly impacts yields (e.g., 62% reported for a benzoimidazol-ethanone intermediate) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm substituent positions on the benzoimidazole and chromenone cores. For example, NMR can resolve methyl/methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.5 ppm) .

- Mass Spectrometry : ESI-MS detects molecular ions (e.g., m/z 413 [M+H]) and adducts (e.g., [M+Na]) for molecular weight confirmation .

- Melting Point Analysis : Compare observed melting points (e.g., 189–235°C for benzoimidazole derivatives) with literature values to assess purity .

Q. What in vitro biological assays are suitable for preliminary evaluation of anticancer activity?

- Methodological Answer :

- MTT Assay : Test cytotoxicity against human tumor cell lines (e.g., T-24 bladder, A549 lung, Hep-G2 liver) and normal cell lines (e.g., HL-7702) to determine IC values. For example, a Pt(II) complex with a similar chromenone derivative showed IC = 2.08 μM against T-24 cells .

- Cell Culture Conditions : Use DMEM/RPMI media with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C/5% CO .

Advanced Research Questions

Q. How does coordination with metal ions (e.g., Pt(II)) enhance the therapeutic potential of this compound?

- Methodological Answer :

- Metal Complex Synthesis : React the chromenone ligand with metal precursors (e.g., cis-Pt(DMSO)Cl) in mixed solvents (DMSO/ethanol) at elevated temperatures (80°C) to form stable complexes .

- Mechanistic Insights : Use fluorescence quenching assays or X-ray crystallography to study DNA intercalation or topoisomerase inhibition. Zinc complexes of similar benzoimidazole derivatives exhibit enhanced fluorescence and binding affinity .

Q. How can researchers resolve contradictions in biological activity data across cell lines?

- Methodological Answer :

- Dose-Response Profiling : Perform multi-concentration assays (e.g., 0.1–100 μM) to identify cell line-specific sensitivities.

- Mechanistic Studies : Use siRNA knockdown or Western blotting to assess target protein expression (e.g., heparanase inhibition in SK-OV-3/DDP resistant cells) .

- Statistical Analysis : Apply ANOVA or Student’s t-test to validate significance of IC differences (p < 0.05) .

Q. What advanced spectroscopic techniques address ambiguities in structural assignments?

Q. How does microwave-assisted synthesis improve the efficiency of chromenone derivative preparation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.